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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzotrifluoride

Cat. No.: B1368260 Get Quote

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzotrifluoride

Executive Summary: 4-Chloro-2-fluorobenzotrifluoride (CAS No. 94444-59-4) is a

halogenated aromatic compound of significant interest in the synthesis of complex molecules

within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring

chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and physical characteristics

that are critical for its application as a chemical intermediate. This guide provides a

comprehensive overview of the core physical, thermodynamic, and spectroscopic properties of

4-Chloro-2-fluorobenzotrifluoride, intended for researchers, chemists, and drug development

professionals. It consolidates available data, outlines standard experimental methodologies for

property determination, and offers insights into the structural reasoning behind these

properties.

Introduction and Chemical Identity
The utility of a chemical intermediate is fundamentally linked to its physical properties. These

parameters govern reaction conditions, solvent selection, purification strategies, and safety

protocols. For 4-Chloro-2-fluorobenzotrifluoride, the presence of multiple electronegative

groups on the benzene ring creates a unique electronic and steric environment, influencing

everything from its boiling point to its spectroscopic signature. Understanding these properties

is the first step toward its effective and safe utilization in multi-step synthesis.
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The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-

CF₃), at position 2 with a fluorine atom (-F), and at position 4 with a chlorine atom (-Cl).

SMILES:C1=CC(=C(C(=C1)F)C(F)(F)F)Cl

Identification and Key Attributes
Identifier Value Source(s)

CAS Number 94444-59-4 [1][2][3]

Molecular Formula C₇H₃ClF₄ [3]

Molecular Weight 198.55 g/mol [1][3]

IUPAC Name
4-Chloro-2-fluoro-1-

(trifluoromethyl)benzene
[2]

Synonyms
4-Chloro-alpha,alpha,alpha-2-

tetrafluorotoluene
[2][3]

Core Physical and Thermodynamic Properties
The physical state and thermodynamic constants of a compound are paramount for process

design, chemical engineering, and reaction optimization. The data for 4-Chloro-2-
fluorobenzotrifluoride indicates it is a liquid at standard temperature and pressure with a

relatively high boiling point and density.

Summary of Quantitative Physical Data
Property Value Units Source(s)

Density 1.4 ± 0.1 g/cm³ [3]

Boiling Point 152.0 ± 35.0 °C (at 760 mmHg) [3]

Flash Point 50.7 ± 19.4 °C [3]

Refractive Index 1.433 n₂₀/D [3]

LogP (XLogP3) 3.09 - [3]
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State, Appearance, and Solubility
Physical State: 4-Chloro-2-fluorobenzotrifluoride is a liquid under standard conditions. Its

melting point is not widely reported but is presumed to be well below 0 °C, similar to its

isomers.

Solubility: The octanol-water partition coefficient (LogP) of 3.09 indicates that the compound

is hydrophobic and has low solubility in water.[3] Conversely, it is expected to be miscible

with a wide range of common organic solvents such as toluene, tetrahydrofuran (THF),

dichloromethane, and ethyl acetate. This is a critical consideration for its use in organic

synthesis, where it will readily dissolve in nonpolar and moderately polar reaction media.

Density
With a density of approximately 1.4 g/cm³, the compound is significantly denser than water.[3]

This property is important for process chemists and engineers for calculating mass-to-volume

relationships in reactors and for predicting phase separation behavior in aqueous workups,

where it will constitute the lower organic layer.

Thermal Properties
Boiling Point: The reported boiling point of 152 °C suggests a moderate volatility.[3] This

temperature is high enough to minimize losses during handling at ambient temperature but

low enough to allow for purification by vacuum distillation without requiring excessively high

temperatures that could cause decomposition.

Flash Point: The flash point of approximately 51 °C indicates that the substance is a

flammable liquid.[3] This mandates specific handling precautions, such as avoiding open

flames and sparks and ensuring adequate ventilation to prevent the accumulation of

flammable vapors.

Spectroscopic and Analytical Characterization
While publicly available, peer-reviewed spectra for 4-Chloro-2-fluorobenzotrifluoride are

scarce, its structure allows for a robust prediction of its spectral characteristics. These

predictions are invaluable for quality control, reaction monitoring, and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The combined use

of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its identity.

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic

region (approx. 7.0-8.0 ppm). Each signal would correspond to one of the three aromatic

protons. The splitting patterns will be complex due to coupling with each other (³JHH) and

with the aromatic fluorine atom (³JHF, ⁴JHF).

¹³C NMR: The carbon spectrum will display seven signals: four for the quaternary carbons

(C-Cl, C-F, C-CF₃, and the carbon between them) and three for the carbons bearing

hydrogen atoms. The signals will show characteristic splitting due to coupling with the

fluorine atoms (¹JCF, ²JCF, etc.), which is highly diagnostic. The C-CF₃ signal will appear as

a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR: This is a key technique for fluorinated compounds.[4] Two signals are expected:

A singlet for the -CF₃ group, typically in the range of -60 to -65 ppm relative to CFCl₃.[5]

A multiplet for the single fluorine atom on the aromatic ring, likely appearing in the range of

-100 to -120 ppm. The splitting will arise from coupling to the nearby aromatic protons.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

absorption bands include:

C-F Stretch (CF₃): Strong, complex bands in the 1100-1350 cm⁻¹ region.

C-F Stretch (Aromatic): A strong band around 1200-1270 cm⁻¹.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 198. Due to the

natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic

M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak is expected.

Fragmentation: Common fragmentation pathways would likely involve the loss of F, Cl, or the

entire CF₃ group, leading to characteristic daughter ions.

Experimental Methodologies for Property
Determination
To ensure data integrity and reproducibility, physical properties must be determined using

standardized and validated protocols. The following section outlines field-proven methodologies

for characterizing a liquid intermediate like 4-Chloro-2-fluorobenzotrifluoride.

Workflow for Physical Property Analysis
The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring

quality and consistency.
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Caption: Experimental workflow for the comprehensive physical and chemical characterization

of a liquid intermediate.

Protocol: Determination of Density (Oscillating U-tube
Method)
This method, based on ASTM D4052, is rapid, requires a small sample volume, and provides

high accuracy.[6]

Instrument Calibration: Calibrate the digital density meter using dry air and high-purity,

degassed water at a known temperature (e.g., 20 °C).
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Temperature Equilibration: Set the instrument's cell temperature to the desired measurement

temperature (e.g., 20 °C) and allow it to stabilize.

Sample Preparation: Ensure the sample of 4-Chloro-2-fluorobenzotrifluoride is free of air

bubbles. If necessary, degas the sample via gentle sonication.

Sample Injection: Using a clean, dry syringe, inject approximately 1-2 mL of the sample into

the measurement cell. Ensure the U-tube is completely filled without any bubbles.

Measurement: Allow the instrument to stabilize and record the oscillating period. The

instrument's software will automatically convert this period into a density value (e.g., in

g/cm³).[7]

Cleaning: Flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by

acetone) and dry with a stream of air before the next measurement.

Protocol: Determination of Boiling Point (Thiele Tube
Method)
This microscale method is ideal for determining the boiling point when only a small amount of

substance is available.[8]

Sample Preparation: Add 0.5-1 mL of 4-Chloro-2-fluorobenzotrifluoride to a small test tube

(Durham tube).

Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the

test tube with the open end down.

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of

the tube is level with the thermometer bulb.

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is

below the oil level.[9]

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the

liquid heats, trapped air will bubble out. The boiling point is approached when a rapid,

continuous stream of bubbles emerges from the capillary tip.
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Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling

will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the

temperature on the thermometer is recorded as the boiling point. This is the temperature at

which the external pressure equals the vapor pressure of the liquid.

Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a

correction may be applied to normalize the boiling point to standard pressure.

Safety and Handling
Based on available data, 4-Chloro-2-fluorobenzotrifluoride is classified as an irritant.

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin

(hazard class code 36/37/38).[3]

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated

fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Take

precautionary measures against static discharge, as the liquid is flammable.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

sources of ignition and oxidizing agents.

Conclusion
4-Chloro-2-fluorobenzotrifluoride is a key chemical intermediate with a distinct set of

physical properties defined by its unique halogenation pattern. Its status as a high-boiling,

dense, and hydrophobic liquid dictates its handling, purification, and reaction conditions. While

a complete, publicly available spectroscopic dataset remains to be published, its structural

features allow for reliable prediction of its NMR, IR, and MS signatures, which are essential for

its identification and quality control in a research or manufacturing setting. The standardized

protocols outlined in this guide provide a framework for the accurate and reproducible

determination of its critical physical parameters, ensuring its effective and safe application in

advanced chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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